molecular formula C13H24O3 B1223580 Menthyl lactate CAS No. 59259-38-0

Menthyl lactate

Cat. No.: B1223580
CAS No.: 59259-38-0
M. Wt: 228.33 g/mol
InChI Key: UJNOLBSYLSYIBM-SGUBAKSOSA-N
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Description

Frescolat ML, also known as menthyl lactate, is a cooling agent widely used in personal care and cosmetic products. It is a translucent solid that provides an immediate and mild cooling sensation, making it suitable for leave-on and rinse-off products. Frescolat ML is known for its ability to support deodorant activity and enhance the sensory experience of various formulations .

Mechanism of Action

Target of Action

Menthyl lactate primarily targets the cold-sensitive TRPM8 receptors in the skin . These receptors are involved in the sensation of cold and are activated by this compound .

Mode of Action

This compound, after topical application, causes a feeling of coolness due to the stimulation of ‘cold’ receptors by inhibiting Ca++ currents of neuronal membranes . It may also yield analgesic properties via kappa-opioid receptor agonism .

Biochemical Pathways

The lactate part of this compound plays an indispensable role in various physiological cellular functions and contributes to energy metabolism and signal transduction during immune and inflammatory responses . The discovery of lactylation further revealed the role of lactate in regulating inflammatory processes .

Pharmacokinetics

It is known that this compound is used as a cooling agent in various products, suggesting that it is likely absorbed through the skin and mucous membranes .

Result of Action

The primary result of this compound’s action is a pleasant, intense, and prolonged feeling of freshness on the skin . In addition, it stimulates cell migration and improves skin renewal rate .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s cooling effect can be more pronounced in a warm environment. This compound has a score of 1 on the Environmental Working Group (EWG’s) skin-deep scale, indicating a low potential for cancer, allergies, immunotoxicity, developmental and reproductive toxicity, and use restrictions .

Biochemical Analysis

Biochemical Properties

Menthyl lactate plays a significant role in biochemical reactions, particularly in skin care formulations. It interacts with various biomolecules, including enzymes and proteins. One of the key interactions is with the transient receptor potential melastatin 8 (TRPM8) ion channel, which is activated by cold temperatures and menthol derivatives . This interaction leads to the cooling sensation experienced upon application. Additionally, this compound has been shown to promote skin hydration by acting as a natural moisturizing factor (NMF), thanks to the water-binding ability of the lactic acid component .

Cellular Effects

This compound influences various cellular processes, particularly in skin cells. It stimulates cell migration and improves the skin renewal rate, which is beneficial for wound healing and skin conditioning . The compound also affects cell signaling pathways by activating the TRPM8 ion channel, leading to a cooling sensation and potential analgesic effects . Furthermore, this compound has been found to enhance skin hydration, which can impact cellular metabolism and overall skin health .

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through the activation of the TRPM8 ion channel. This channel is a polymodal receptor that responds to cold temperatures and chemical ligands such as menthol derivatives . When this compound binds to TRPM8, it induces a conformational change that opens the channel, allowing the influx of calcium ions. This influx triggers a cascade of intracellular events that result in the cooling sensation and potential analgesic effects . Additionally, this compound’s ability to bind water molecules contributes to its moisturizing properties .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable across a wide range of pH levels, ensuring its long-lasting effects in various formulations . Over time, this compound continues to provide a cooling sensation and maintain skin hydration. Its effectiveness may diminish with prolonged exposure to environmental factors such as heat and light, which can lead to degradation . Long-term studies have shown that this compound remains effective in promoting skin health and hydration over extended periods .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, the compound provides a mild cooling sensation and promotes skin hydration without causing irritation . At higher doses, this compound can cause mild irritation and sensitivity, similar to menthol . Toxicity studies have shown that this compound has a low potential for adverse effects, making it safe for use in various formulations .

Metabolic Pathways

This compound is involved in metabolic pathways related to lactate metabolism. It is metabolized in the cytosol from pyruvate through the action of lactate dehydrogenase (LDH), which converts pyruvate to lactate . This reaction is crucial for maintaining cellular energy balance and redox potential. The presence of this compound can influence metabolic flux and metabolite levels, contributing to its overall effects on skin health .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes . Once inside the cells, this compound can accumulate in specific compartments, contributing to its localized effects. The compound’s ability to bind water molecules also aids in its distribution and retention within the skin .

Subcellular Localization

This compound’s subcellular localization is influenced by its chemical properties and interactions with cellular components. It is primarily localized in the cytosol, where it can interact with enzymes and other biomolecules . The compound’s ability to bind water molecules and its interactions with the TRPM8 ion channel contribute to its activity and function within specific cellular compartments . Additionally, post-translational modifications and targeting signals may direct this compound to specific organelles, enhancing its effects on cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

Frescolat ML is synthesized through the esterification of menthol with lactic acid. The reaction involves the condensation of menthol, a naturally occurring compound derived from peppermint oil, with lactic acid, which is obtained from the fermentation of carbohydrates. The reaction is typically carried out under acidic conditions to facilitate the formation of the ester bond .

Industrial Production Methods

In industrial settings, the production of Frescolat ML involves the use of large-scale reactors where menthol and lactic acid are combined in the presence of an acid catalyst. The reaction mixture is heated to promote esterification, and the resulting product is purified through distillation or crystallization to obtain high-purity menthyl lactate .

Chemical Reactions Analysis

Types of Reactions

Frescolat ML primarily undergoes esterification and hydrolysis reactions. Esterification involves the formation of the ester bond between menthol and lactic acid, while hydrolysis is the reverse reaction, breaking the ester bond to yield menthol and lactic acid .

Common Reagents and Conditions

    Esterification: Menthol, lactic acid, acid catalyst (e.g., sulfuric acid), heat.

    Hydrolysis: Water, base catalyst (e.g., sodium hydroxide), heat.

Major Products Formed

Scientific Research Applications

Frescolat ML has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its notable applications include:

Comparison with Similar Compounds

Frescolat ML is often compared with other cooling agents such as menthol, menthone glycerin acetal, and vanillyl butyl ether. While menthol is the most widely used cooling agent, it has some disadvantages such as volatility, strong smell, and potential for irritation at high concentrations. Frescolat ML, on the other hand, provides a milder and longer-lasting cooling effect without the strong odor or irritation, making it a preferred choice in many formulations .

Similar Compounds

Properties

IUPAC Name

[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] 2-hydroxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24O3/c1-8(2)11-6-5-9(3)7-12(11)16-13(15)10(4)14/h8-12,14H,5-7H2,1-4H3/t9-,10?,11+,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJNOLBSYLSYIBM-SGUBAKSOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(C1)OC(=O)C(C)O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@H]([C@@H](C1)OC(=O)C(C)O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Menthyl lactate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037212
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Boiling Point

142.00 °C. @ 5.00 mm Hg
Record name Menthyl lactate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037212
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

very slightly
Record name Menthyl lactate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037212
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

59259-38-0
Record name [1R-[1α(R*),2β,5α]]-5-methyl-2-(1-methylethyl)cyclohexyl lactate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.056.053
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Menthyl lactate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037212
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

38 - 40 °C
Record name Menthyl lactate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037212
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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